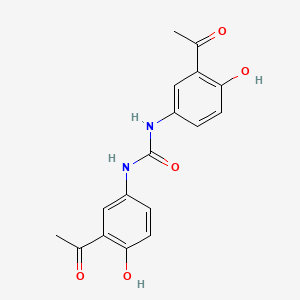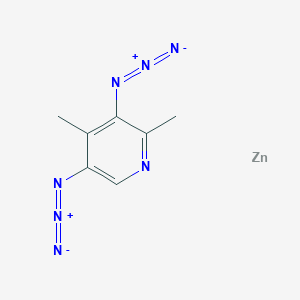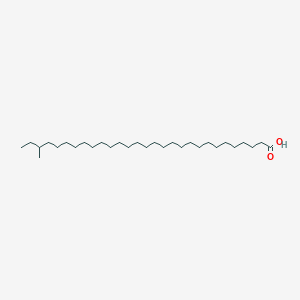![molecular formula C8H11NO9 B15160822 (2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and an iminobis(succinic acid) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] typically involves the reaction of succinic acid derivatives with appropriate amine compounds under controlled conditions. One common method includes the use of succinic anhydride and an amine in the presence of a catalyst to facilitate the formation of the iminobis(succinic acid) structure. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] often employs continuous flow reactors to optimize yield and purity. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including crystallization and chromatography, are used to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iminobis(succinic acid) moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] involves its interaction with specific molecular targets and pathways. The hydroxyl and iminobis(succinic acid) groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic Acid: A simpler dicarboxylic acid with similar chemical properties but lacking the iminobis structure.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in similar industrial applications.
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Uniqueness
(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is unique due to its combination of hydroxyl and iminobis(succinic acid) groups, which confer distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propriétés
Formule moléculaire |
C8H11NO9 |
|---|---|
Poids moléculaire |
265.17 g/mol |
Nom IUPAC |
2-[[(1S)-1,2-dicarboxyethyl]amino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18)/t2-,4?,5?/m0/s1 |
Clé InChI |
XYBHHDIIOKAINY-VIELNCHRSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)


![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)



![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B15160820.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
